![molecular formula C13H11F3N2O2S B1604463 Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate CAS No. 887267-75-6](/img/structure/B1604463.png)
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . It has a molecular formula of C14H12F3NO2S .
Synthesis Analysis
The synthesis of 2-aminothiazole-based compounds, such as Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, involves various synthetic strategies . The literature reports many synthetic pathways of these 2-aminothiazoles .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate consists of a 2-aminothiazole scaffold, which is one of the characteristic structures in drug development . This compound has been characterized by FTIR and NMR (1H and 13C) .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate include a melting point of 196–198 °C . Its molecular weight is 333.30 .Scientific Research Applications
Antibacterial Activity
2-Aminothiazoles, including Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, have shown promising therapeutic roles as antibacterial agents . For instance, compounds synthesized from 2-aminothiazoles showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Activity
These compounds also exhibit antifungal activity. For example, compound 2b showed maximum antifungal potential against Candida glabrata, and Candida albicans showed maximum sensitivity to compound 2a .
Anti-HIV Activity
2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .
Antioxidant Activity
These compounds have been found to have antioxidant properties, which can help protect cells from damage .
Antitumor Activity
2-Aminothiazoles have been used in the synthesis of compounds with antitumor properties .
Anti-inflammatory & Analgesic Agents
These compounds have shown promising results as anti-inflammatory and analgesic agents .
Antimicrobial Activity
Thiazole derivatives, including Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, have been found to have antimicrobial properties .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties .
Safety and Hazards
The safety and hazards associated with Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate are represented by the hazard statements H302, H315, H317, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate and similar compounds involve their potential therapeutic roles. Due to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists . These compounds could potentially be developed as antagonists against target enzymes .
Mechanism of Action
Target of Action
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, also known as Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, is a derivative of 2-aminothiazoles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be 2b, which showed a binding affinity of -7.6 kcal/mol .
Biochemical Pathways
The interaction of the compound with its target enzyme affects the peptidoglycan biosynthesis pathway . This disruption in the pathway leads to the inhibition of bacterial cell wall synthesis, thereby exerting an antibacterial effect .
Pharmacokinetics
The compound’s antibacterial and antifungal potential suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for these applications .
Result of Action
The compound exhibits significant antibacterial and antifungal potential . It has been found to be particularly effective against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . Additionally, it has shown antifungal potential against Candida glabrata and Candida albicans .
properties
IUPAC Name |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-9(18-12(17)21-10)7-3-5-8(6-4-7)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSLGHDKMLOINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650415 | |
Record name | Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate | |
CAS RN |
887267-75-6 | |
Record name | Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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